molecular formula C24H25NO7 B280095 ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B280095
M. Wt: 439.5 g/mol
InChI Key: CFQGDMPITUOIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation.
Biochemical and Physiological Effects:
Ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One direction is to further investigate its mechanism of action and optimize its use in experiments. Another direction is to study its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, this compound can be modified to improve its efficacy and reduce its toxicity. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

Ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be synthesized using different methods. One of the most commonly used methods involves the reaction of 5-oxo-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-7-yl 4-methoxybenzyl ether with ethyl 2-aminobenzoate in the presence of a base such as potassium carbonate. This reaction yields the desired product in good yield and purity.

Scientific Research Applications

Ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been studied for its potential applications in scientific research. It has been shown to have anticancer and anti-inflammatory properties. This compound has been studied for its effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis.

properties

Molecular Formula

C24H25NO7

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 2-amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C24H25NO7/c1-3-29-24(27)22-21(20-17(26)5-4-6-18(20)32-23(22)25)19-12-11-16(31-19)13-30-15-9-7-14(28-2)8-10-15/h7-12,21H,3-6,13,25H2,1-2H3

InChI Key

CFQGDMPITUOIJW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=C(C=C4)OC)C(=O)CCC2)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=C(C=C4)OC)C(=O)CCC2)N

Origin of Product

United States

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